molecular formula C32H31F7O3 B13878623 Ginsenoside F11

Ginsenoside F11

Cat. No.: B13878623
M. Wt: 596.6 g/mol
InChI Key: URXAORZDUZDLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It belongs to the dammarane family of triterpenoid saponins and is characterized by a four-ring rigid skeleton . This compound has garnered significant attention due to its unique pharmacological properties and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: Ginsenoside F11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation of the compound .

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activities. These derivatives are studied for their potential therapeutic applications in treating diseases such as cancer and inflammation .

Scientific Research Applications

Ginsenoside F11 has been extensively studied for its scientific research applications in various fields:

Chemistry: In chemistry, this compound is used as a reference compound for the identification and quantification of ginsenosides in ginseng extracts. Its unique structure and properties make it a valuable tool for analytical studies .

Biology: In biological research, this compound is investigated for its effects on cellular processes and signaling pathways. Studies have shown that it can modulate immune responses and exhibit anti-inflammatory properties .

Medicine: this compound has shown promise in medical research, particularly in the treatment of cancer and neurodegenerative diseases. Its ability to inhibit tumor growth and protect neuronal cells makes it a potential therapeutic agent .

Industry: In the industry, this compound is used in the development of health supplements and functional foods. Its beneficial effects on health and well-being have led to its incorporation into various commercial products .

Comparison with Similar Compounds

Ginsenoside F11 is often compared with other ginsenosides, such as ginsenoside Rf, due to their structural similarities . this compound is unique in its presence in American ginseng and absence in Asian ginseng . Other similar compounds include:

These compounds share similar pharmacological activities but differ in their specific molecular targets and mechanisms of action.

Conclusion

This compound is a unique and valuable compound with diverse applications in scientific research, medicine, and industry. Its distinct presence in American ginseng and its wide range of biological activities make it a promising candidate for further studies and potential therapeutic use.

Properties

IUPAC Name

2-[2-fluoro-4-[2-methyl-4-[3-[3-methyl-4-[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)but-1-enyl]phenyl]pentan-3-yl]phenyl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31F7O3/c1-5-29(6-2,24-10-9-21(19(3)15-24)13-14-30(42,31(34,35)36)32(37,38)39)25-11-12-26(20(4)16-25)22-7-8-23(18-28(40)41)27(33)17-22/h7-17,42H,5-6,18H2,1-4H3,(H,40,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXAORZDUZDLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=C(C=C1)C=CC(C(F)(F)F)(C(F)(F)F)O)C)C2=CC(=C(C=C2)C3=CC(=C(C=C3)CC(=O)O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31F7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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